molecular formula C16H23NO5 B6356259 3-{[(Tert-butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid CAS No. 1182272-56-5

3-{[(Tert-butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid

Cat. No.: B6356259
CAS No.: 1182272-56-5
M. Wt: 309.36 g/mol
InChI Key: CJYCJCSUOHOXCK-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid is a synthetic organic compound with the molecular formula C16H23NO5. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid typically involves the protection of amino acids with tert-butoxycarbonyl groups. One common method is the reaction of 4-methoxybenzylamine with tert-butyl chloroformate in the presence of a base, followed by the addition of propanoic acid. The reaction conditions often include solvents like dichloromethane and bases such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, aldehydes, and acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid involves its ability to act as a protecting group for amino acids and peptides. The tert-butoxycarbonyl group provides steric hindrance, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the free amino group for further functionalization .

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butoxycarbonyl)-L-alanine
  • N-(tert-Butoxycarbonyl)-L-phenylalanine
  • N-(tert-Butoxycarbonyl)-L-tyrosine

Uniqueness

3-{[(Tert-butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid is unique due to its combination of a tert-butoxycarbonyl protecting group and a methoxyphenyl moiety. This combination provides both steric protection and electronic effects, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(10-9-14(18)19)11-12-5-7-13(21-4)8-6-12/h5-8H,9-11H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYCJCSUOHOXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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